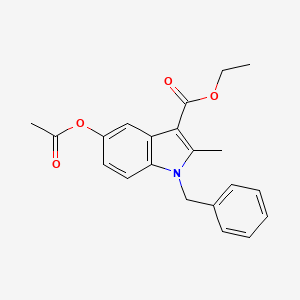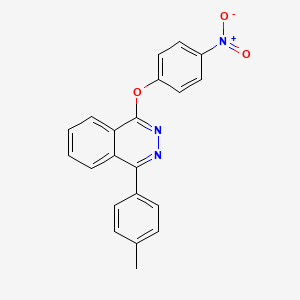
ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized by John W. Huffman in 1995 as part of his research into the structure-activity relationships of cannabinoids. Since then, JWH-018 has been widely studied for its pharmacological properties and potential medical benefits.
Mechanism of Action
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate acts as a partial agonist of the cannabinoid receptor CB1, which is predominantly found in the central nervous system. This receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. This compound binds to the CB1 receptor and activates it, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, making it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, with a large body of literature available on its pharmacological properties and potential therapeutic applications. However, this compound also has some limitations. It is a synthetic compound, which may limit its applicability to natural systems. In addition, its effects on the CB1 receptor may be complex and difficult to interpret.
Future Directions
There are several future directions for research on ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of new drugs based on its pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the study of its effects on the CB1 receptor. This compound has been shown to act as a partial agonist of this receptor, but its effects may be more complex than previously thought. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of its potential therapeutic applications.
Synthesis Methods
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 1-benzyl-1H-indole-3-carboxylic acid with acetic anhydride and ethylamine. This reaction produces this compound as a white crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
properties
IUPAC Name |
ethyl 5-acetyloxy-1-benzyl-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-21(24)20-14(2)22(13-16-8-6-5-7-9-16)19-11-10-17(12-18(19)20)26-15(3)23/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRICCFOMBSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)

![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)

![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)

